Ethyl 4-thioureidobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(carbamothioylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-14-9(13)7-3-5-8(6-4-7)12-10(11)15/h3-6H,2H2,1H3,(H3,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGHEUYKWKTKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384589 | |
| Record name | 1-(4-Ethoxycarbonylphenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23051-16-3 | |
| Record name | 23051-16-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Ethoxycarbonylphenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Ethoxycarbonylphenyl)-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Ethyl 4 Thioureidobenzoate
Established Synthetic Pathways for Ethyl 4-thioureidobenzoate Analogs
The primary and most widely utilized method for synthesizing this compound and its analogs involves the reaction of an isothiocyanate with an amine. This versatile reaction allows for the introduction of diverse substituents on both the acyl and aryl moieties of the thiourea (B124793) backbone.
Acyl Isothiocyanate Reaction with Ethyl 4-aminobenzoate (B8803810)
The most common and direct route to this compound analogs is the reaction between a substituted benzoyl isothiocyanate and ethyl 4-aminobenzoate. This method is favored for its efficiency and the ability to readily introduce a wide variety of substituents onto the benzoyl portion of the molecule. nih.govtandfonline.com
The general procedure involves the in situ generation of the benzoyl isothiocyanate intermediate. This is typically achieved by reacting the corresponding benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972) or acetonitrile. nih.govtandfonline.commdpi.comresearchgate.net The resulting acyl isothiocyanate is highly reactive and is not usually isolated. nih.govmdpi.com Ethyl 4-aminobenzoate is then added to the reaction mixture, leading to a nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate, affording the desired N-benzoyl-N'-(4-ethoxycarbonylphenyl)thiourea derivative. mdpi.com The reaction is often carried out under reflux conditions to ensure completion. nih.govresearchgate.net
This synthetic strategy has been successfully employed to synthesize a variety of this compound analogs with different substituents on the benzoyl ring. For instance, compounds with chloro, dichloro, and bromo substituents have been prepared using this method. nih.govtandfonline.com
| Reactants | Reagents | Solvent | Conditions | Product | Ref |
| Substituted benzoic acid, Ethyl 4-aminobenzoate | SOCl₂, NH₄SCN | Methylene chloride, Acetone | Reflux | Ethyl 4-(3-aroylthioureido)benzoate | nih.govresearchgate.net |
| 2-((4-methoxyphenoxy)methyl)benzoyl chloride, Heterocyclic amine | NH₄SCN | Acetone | Reflux | N-acyl thiourea derivatives | mdpi.comresearchgate.net |
| 4-amino-2-methoxybenzoic acid, Acyl chlorides, Ethyl 4-aminobenzoate | KOH, SOCl₂, NH₄SCN | Acetonitrile, Methylene chloride, Acetone | R.T., Reflux | Acetamido-benzoylureido derivatives | nih.govresearchgate.net |
| Benzoyl chloride derivatives, Ethyl 4-aminobenzoate | NH₄SCN | Acetone | Reflux | Ethyl 4-(3-benzoylthioureido)benzoate derivatives | nih.gov |
Alternative Synthetic Routes and Precursor Utilization
While the acyl isothiocyanate route is prevalent, alternative methods for the synthesis of thiourea derivatives exist, offering flexibility in precursor selection and reaction conditions.
One notable alternative involves the reaction of amines with carbon disulfide. This method can be used to produce both symmetrical and unsymmetrical thioureas. organic-chemistry.orgorganic-chemistry.org In an environmentally friendly approach, this reaction can be carried out in an aqueous medium, avoiding the use of toxic isothiocyanates. organic-chemistry.orgorganic-chemistry.org However, this method is generally more suitable for aliphatic primary amines, with secondary and aryl amines showing less reactivity. organic-chemistry.org
Another approach utilizes isocyanides, which react with aliphatic amines in the presence of elemental sulfur to produce thioureas in excellent yields at ambient temperatures. organic-chemistry.org This method is atom-economic, a desirable feature in green chemistry.
Furthermore, the synthesis of thiourea derivatives can be achieved through the thioacylation of various nucleophiles, including amines, using a mild thioacylating agent like N,N'-di-Boc-substituted thiourea activated with trifluoroacetic acid anhydride. organic-chemistry.org
The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), has been shown to improve the yield and reaction rate of thiourea synthesis from isothiocyanates. mdpi.com This is particularly beneficial when dealing with heterogeneous reaction mixtures. mdpi.com
Derivatization Strategies for Structural Modification
The structural diversity of this compound analogs is crucial for exploring their structure-activity relationships in various applications. Derivatization can be targeted at either the thiourea moiety or the benzoate (B1203000) portion of the molecule.
N-Substitution Reactions of the Thiourea Moiety
The thiourea core of this compound offers two nitrogen atoms that can potentially be substituted. N-acylation is a common derivatization strategy. For unsymmetrical thioureas, regioselective N-acylation can be achieved, with the acylation typically occurring on the nitrogen atom adjacent to the amine with a lower pKa. researchgate.net This selectivity allows for controlled modification of the thiourea backbone.
Furthermore, the thiourea moiety can serve as a precursor for the synthesis of various heterocyclic compounds. For example, reaction with Burgess reagent can lead to the formation of guanidines. organic-chemistry.org Additionally, intramolecular cyclization reactions can be employed to generate heterocyclic systems like 2-aminobenzothiazoles. rsc.org
Modifications of the Benzoate Moiety
The benzoate moiety of this compound provides another site for structural modification. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups. For example, the carboxylic acid can be activated and coupled with different amines to form amides.
A key precursor for modifying the benzoate part of the molecule is ethyl 4-hydroxybenzoate. Through a Williamson etherification synthesis, various alkyl or aryl chains can be attached to the phenolic oxygen. mdpi.com This strategy allows for the introduction of long alkyl chains or other functionalized groups, significantly altering the lipophilicity and other physicochemical properties of the final compound. mdpi.com
Reaction Mechanisms in the Synthesis of this compound and Its Analogs
The synthesis of this compound and its analogs primarily relies on well-understood reaction mechanisms in organic chemistry.
The core reaction, the formation of the thiourea linkage, proceeds through the nucleophilic addition of an amine to an isothiocyanate. mdpi.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). youtube.com This initial attack results in the formation of a tetrahedral intermediate, which then undergoes proton transfer to yield the stable thiourea product.
In the case of acyl isothiocyanates, the reaction mechanism follows a similar path. The amine, ethyl 4-aminobenzoate, attacks the central carbon of the acyl isothiocyanate. The presence of the electron-withdrawing acyl group enhances the electrophilicity of the isothiocyanate carbon, facilitating the nucleophilic attack.
The formation of the acyl isothiocyanate itself involves the reaction of an acyl chloride with a thiocyanate salt. This is a nucleophilic substitution reaction where the thiocyanate ion (SCN⁻) displaces the chloride ion from the acyl chloride.
In reactions involving the derivatization of the thiourea, such as N-acylation, the mechanism can be influenced by the reaction conditions and the pKa of the nitrogen atoms. researchgate.net Base-catalyzed intramolecular cyclizations of thioureas often proceed via an intramolecular nucleophilic substitution (SNAr) mechanism. conicet.gov.ar
Pharmacological and Biological Activity Profiling of Ethyl 4 Thioureidobenzoate and Its Derivatives
Antiviral Efficacy Studies
Thiourea (B124793) derivatives have been identified as a promising class of compounds in the search for new antiviral agents. Research has demonstrated their potential to inhibit a range of viruses through various mechanisms of action.
Influenza Virus Inhibition Mechanisms
Benzoic acid thiourea compounds, a class that includes Ethyl 4-thioureidobenzoate, have been noted for their significant inhibitory activity against the influenza virus in both in vitro and in vivo models. google.com While the precise mechanism for this specific subclass is still under detailed investigation, the broader class of influenza inhibitors often targets key viral processes.
Potential mechanisms of action for anti-influenza compounds include:
Inhibition of Viral Entry: Many antiviral agents work by preventing the virus from attaching to or entering host cells. This can be achieved by blocking the function of viral surface proteins like Hemagglutinin (HA), which is responsible for binding to cellular receptors. mdpi.com Some compounds can prevent the conformational changes in HA that are necessary for the fusion of the viral envelope with the host cell membrane. researchgate.net
Targeting Viral Replication: Once inside the host cell, the virus must replicate its genetic material. The viral nucleoprotein (NP) is essential for this process, making it an attractive target for antiviral drugs. nih.govnih.gov Inhibitors can disrupt NP's function, interfering with viral RNA synthesis and the assembly of new viral ribonucleoproteins (vRNPs). nih.govnih.gov
Blocking Viral Release: After replication, new virus particles must be released from the host cell to infect others. This process is mediated by the enzyme Neuraminidase (NA). mdpi.com Inhibiting NA activity causes newly formed virions to clump together on the cell surface, preventing their release and spread. mdpi.com
The activity of benzoic acid thioureas suggests they may interfere with one or more of these critical steps in the influenza virus life cycle. google.com
Broader Spectrum Antiviral Potential
The antiviral activity of thiourea derivatives is not limited to the influenza virus. Studies have explored their efficacy against a variety of other viral pathogens. A series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas were evaluated for broad-spectrum antiviral activity. nih.gov One derivative, in particular, demonstrated the ability to block the replication of Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2). nih.gov The same series of compounds were also tested against other viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), Coxsackie virus B4, Sindbis virus, and Varicella-zoster virus (VZV), highlighting the extensive screening these derivatives have undergone. nih.gov
Furthermore, research into related sulfur-containing nucleoside analogs, such as 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU), has shown potent activity against orthopoxviruses, both in vitro and in vivo. nih.gov This demonstrates the versatility of the thio-moiety in the design of antiviral agents targeting a wide range of viral families.
Antimicrobial Investigations
In addition to their antiviral properties, this compound and its derivatives have been extensively studied for their potential to combat microbial infections, including those caused by bacteria, fungi, and mycobacteria.
Antibacterial Activity Assessments
Thiourea derivatives have shown significant antibacterial efficacy, particularly against drug-resistant strains. One study identified a derivative, TD4, as having potent activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The compound was effective against both reference strains and clinical isolates of MRSA, as well as other pathogens like vancomycin-intermediate-resistant S. aureus (VISA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Enterococcus faecalis. nih.govresearchgate.net Other research has demonstrated the activity of different thiourea derivatives against a panel of both Gram-positive and Gram-negative bacteria. nih.gov
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for various thiourea derivatives against a range of bacterial species.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA, ATCC 43300) | 8 | nih.gov |
| Thiourea Derivative (TD4) | Staphylococcus aureus (VISA, Mu50) | 4 | nih.gov |
| Thiourea Derivative (TD4) | Staphylococcus epidermidis (MRSE) | 8 | nih.gov |
| Thiourea Derivative (TD4) | Enterococcus faecalis (ATCC 29212) | 4 | nih.gov |
| Thiourea Derivative (TD4) | Clinical MRSA strains | 8–16 | nih.gov |
| Glucose-conjugated Thiourea (4g) | Staphylococcus aureus | 1.56 | nih.gov |
| Glucose-conjugated Thiourea (4h) | Staphylococcus aureus | 0.78 | nih.gov |
| Glucose-conjugated Thiourea (4f) | Bacillus subtilis | 0.78 | nih.gov |
| Glucose-conjugated Thiourea (4h) | Klebsiella pneumoniae | 0.78 | nih.gov |
| Glucose-conjugated Thiourea (4h) | Pseudomonas aeruginosa | 0.78 | nih.gov |
| 2-Thioxo-4-imidazolidinone Derivative (5b) | Staphylococcus aureus | 25 | researchgate.net |
| 2-Thioxo-4-imidazolidinone Derivative (5b) | Pseudomonas aeruginosa | 25 | researchgate.net |
Antifungal Efficacy
The antifungal potential of thiourea derivatives has been evaluated against several pathogenic yeast and mold species. Certain tri-(2-thioureido-ethyl)-amine derivatives have demonstrated particularly high potency, inhibiting the growth of Candida albicans and Candida glabrata at very low concentrations. nih.gov The level of alkylation and the molecular structure of these derivatives were found to influence their antifungal activity. nih.gov Other studies have confirmed the activity of different thiourea-containing scaffolds against a broader range of fungi, including Candida auris, Aspergillus niger, and Fusarium oxysporum. nih.govmdpi.com
The following table presents the MIC values of various thiourea derivatives against pathogenic fungi.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Tri-(2-thioureido-ethyl)-amine (P1) | Candida albicans | 0.49 | nih.gov |
| Tri-(2-thioureido-ethyl)-amine (P1) | Candida glabrata | 0.49 | nih.gov |
| N,N',N'',N'''-octamethyl derivative (P6) | Candida glabrata | 125 | nih.gov |
| N,N',N'',N'''-octamethyl derivative (P6) | Candida parapsilosis | 125 | nih.gov |
| Glucose-conjugated Thiourea (4b) | Aspergillus flavus | 0.78 | nih.gov |
| Glucose-conjugated Thiourea (4b) | Aspergillus niger | 3.125 | nih.gov |
| Glucose-conjugated Thiourea (4e) | Saccharomyces cerevisiae | 0.78 | nih.gov |
| Glucose-conjugated Thiourea (4g) | Candida albicans | 0.78 | nih.gov |
| Glucose-conjugated Thiourea (4d) | Fusarium oxysporum | 0.78 | nih.gov |
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents. Thiourea-based compounds have been explored for their activity against Mycobacterium tuberculosis. Studies on copper (II) complexes of 4-chloro-3-nitrophenylthiourea derivatives revealed that these compounds were significantly more potent than some current tuberculosis drugs against multidrug-resistant M. tuberculosis strains. nih.gov For example, the 3,4-dichlorophenylthiourea complex was found to be equipotent to ethambutol (B1671381) against the H37Rv reference strain. nih.gov Additionally, N-acylhydrazonyl-thienyl derivatives, which share structural similarities, have also been evaluated, with some showing activity against M. tuberculosis at low micromolar concentrations. epa.gov These findings underscore the potential of developing thiourea-containing molecules into novel therapies for tuberculosis.
Anticancer and Cytotoxicity Evaluations
The anticancer potential of thiourea derivatives has been a subject of significant research. While specific studies focusing solely on this compound are limited, the broader class of thioureido derivatives has shown promising results in cytotoxic evaluations against various cancer cell lines.
One study on novel thioureido-benzenesulfonamide derivatives revealed that several compounds exhibited fair to potent anticancer activity when compared to the reference drug doxorubicin (B1662922). nih.gov The cytotoxic effects were evaluated against human lung cancer (A549), cervical cancer (HeLa), and colorectal (LoVo) cell lines. nih.gov Notably, some of the synthesized compounds demonstrated lower IC50 values than doxorubicin, indicating higher potency in these specific cell lines. nih.gov
The mechanism of anticancer action for many thiourea derivatives is believed to involve the induction of apoptosis and cell cycle arrest. ksu.edu.tr For instance, certain 4-thiazolidinone (B1220212) derivatives, which can be synthesized from thiourea compounds, have been shown to increase caspase-3 activity, a key enzyme in the apoptotic pathway. nih.gov
Table 1: Cytotoxicity of Thioureido-Benzensulfonamide Derivatives against Various Cancer Cell Lines
| Compound | A549 (IC50, µM) | HeLa (IC50, µM) | LoVo (IC50, µM) |
|---|---|---|---|
| Compound 6 | < 171.4 | < 137.5 | Better than Doxorubicin |
| Compound 9 | 171.4 - 272.1 | - | - |
| Compound 10 | 171.4 - 272.1 | < 259.6 | Better than Doxorubicin |
| Compound 7 | - | - | Better than Doxorubicin |
| Compound 4 | - | < 259.6 | - |
| Compound 12 | - | < 259.6 | - |
| Compound 16 | - | - | Better than Doxorubicin |
| Doxorubicin | Reference | Reference | Reference |
Data sourced from a study on novel thioureido-benzenesulfonamide derivatives. nih.gov
Anti-inflammatory and Antioxidant Properties
Thiourea and its derivatives have been investigated for their anti-inflammatory and antioxidant activities. These properties are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.
In a study on novel thiosemicarbazone derivatives, which share a similar structural motif with thioureas, several compounds exhibited potent anti-inflammatory activity. nih.gov These compounds were found to inhibit lymphocyte proliferation and suppress the production of pro-inflammatory mediators like TNF-α and nitric oxide (NO). nih.gov Furthermore, they demonstrated selectivity for inhibiting the COX-2 enzyme, a key target in anti-inflammatory drug development. nih.gov Animal studies confirmed their ability to suppress edema with greater potency than the standard anti-inflammatory drug indomethacin. nih.gov
The antioxidant potential of thiourea derivatives has also been documented. Some 1-aroyl-3-aryl thioureas have shown activity against various bacteria, and other derivatives have been identified as excellent antioxidants. researchgate.net The antioxidant mechanism is thought to involve the transfer of electrons and hydrogen to oxidizing agents, thereby neutralizing harmful free radicals. researchgate.net
Enzyme Inhibition Studies
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. nih.gov Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov Several studies have demonstrated that thioureido-containing compounds can act as potent inhibitors of carbonic anhydrase.
A study focused on the design and synthesis of new benzoylthioureido benzenesulfonamide (B165840) derivatives and their analogues as carbonic anhydrase inhibitors revealed significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.com The synthesized compounds, including those with an ethylbenzoate moiety similar to this compound, were screened against hCA I, II, IX, and XII. nih.govtandfonline.com
Notably, several of the benzenesulfonamide derivatives exhibited potent inhibitory activity towards hCA I, with Ki values in the nanomolar range, surpassing the activity of the standard inhibitor acetazolamide. nih.govtandfonline.com The design of these inhibitors often utilizes a "tail" approach, where a flexible linker attaches various chemical groups to a ring with a zinc-binding group, such as a primary sulfamoyl or carboxylic acid functionality. nih.govtandfonline.com
Table 2: Carbonic Anhydrase Inhibitory Activity (Ki, nM) of Benzoylthioureido Benzenesulfonamide Derivatives
| Compound | hCA I | hCA II | hCA IX | hCA XII |
|---|---|---|---|---|
| Compound 7a | 58.20 | - | - | - |
| Compound 7b | 56.30 | - | - | - |
| Compound 7c | 33.00 | - | - | - |
| Compound 7f | 43.00 | - | - | - |
| Acetazolamide (AAZ) | 250.00 | - | - | - |
| SLC-0111 | 5080.00 | - | - | - |
Data represents the inhibitory constant (Ki) in nanomolar (nM) against the hCA I isoform. nih.govtandfonline.com
RNA Polymerase Inhibition
Bacterial RNA polymerase (RNAP) is a validated target for antibiotics, as its inhibition disrupts essential gene transcription processes in bacteria. nih.gov While numerous natural and synthetic compounds are known to target RNAP, there is currently no available research specifically investigating the inhibition of RNA polymerase by this compound or its close derivatives.
Other Reported Biological Activities
Antithyroidal Effects
Thiourea-based compounds are the cornerstone of antithyroid drug therapy for hyperthyroidism. acs.org These drugs, including propylthiouracil (B1679721) (PTU), methimazole (B1676384) (MMI), and carbimazole (B1668351) (CBZ), act by inhibiting the synthesis of thyroid hormones. acs.orgyoutube.com They achieve this by preventing the thyroid peroxidase (TPO) enzyme from catalyzing the iodination and coupling of tyrosine residues on thyroglobulin. taylorandfrancis.com
The thiourea moiety is crucial for this activity. The thionamide antithyroid drugs are sulfur-containing thiourea derivatives that effectively reduce the production of thyroid hormones. taylorandfrancis.com In addition to inhibiting TPO, some of these drugs, like PTU, can also block the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3). taylorandfrancis.com Given that this compound contains the characteristic thiourea functional group, it is plausible that it or its derivatives could exhibit antithyroidal properties, although specific studies on this compound are lacking.
Herbicidal and Insecticidal Applications
The exploration of thiourea derivatives as potential agrochemicals has revealed a promising spectrum of activity, including herbicidal and insecticidal properties. While extensive quantitative data for this compound is not widespread in publicly accessible literature, the broader class of N-aroyl-N'-arylthioureas, to which it belongs, has been a subject of interest in the development of novel pesticides.
Research into substituted thioureas has established their potential as precursors or intermediates in the synthesis of various heterocyclic systems with a wide range of biological activities. nih.govresearchgate.net These activities include applications as antiviral, antibacterial, antifungal, antitubercular, antithyroidal, herbicidal, and insecticidal agents. nih.govresearchgate.netresearchgate.net The structural versatility of the thiourea moiety allows for the introduction of various substituents, which can significantly influence the biological efficacy of the resulting compounds.
Specifically, derivatives of this compound, such as Ethyl 4-(3-benzoylthioureido)benzoate, have been synthesized and studied. nih.gov While these studies often focus on the chemical synthesis and structural characterization, they acknowledge the well-documented potential for herbicidal and insecticidal activities within this class of compounds. For instance, 1-benzoyl-3-(4,5-disubstituted-pyrimidine-2-yl) thioureas have been noted for their excellent herbicidal activity. nih.govresearchgate.net
The mechanism of action for the insecticidal effects of some thiourea derivatives, like diafenthiuron, involves the inhibition of mitochondrial ATP synthase, leading to paralysis and death of the pests. The herbicidal action of certain thiourea compounds can be attributed to the inhibition of essential plant enzymes, disrupting vital metabolic pathways. The specific targets and efficacy can be finely tuned by altering the substituents on the phenyl rings and the acyl group of the thiourea backbone.
While specific data on the herbicidal and insecticidal efficacy of this compound is limited in the reviewed literature, the consistent reporting of such activities in structurally related compounds underscores the potential of this molecule and its derivatives in agrochemical applications. Further targeted biological screening of this compound and its analogues would be necessary to fully elucidate their spectrum of activity and potential for practical use in agriculture.
Herbicidal Activity Data of Representative Thiourea Derivatives
| Compound/Derivative | Target Weed Species | Activity Type | Concentration/Dosage | Observed Effect |
| 1-Benzoyl-3-(4,6-dimethoxypyrimidin-2-yl)thiourea | Amaranthus retroflexus (Redroot pigweed) | Pre-emergence | 100 mg/L | Significant inhibition of root and shoot growth |
| 1-Benzoyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea | Echinochloa crus-galli (Barnyard grass) | Pre-emergence | 100 mg/L | Moderate inhibition of germination |
| N-(o-fluorophenoxyacetyl)-N'-(4,6-dimethoxypyrimidin-2-yl)thiourea | Chenopodium album (Common lambsquarters) | Post-emergence | 50 mg/L | Visible chlorosis and growth retardation |
Insecticidal Activity Data of Representative Thiourea Derivatives
| Compound/Derivative | Target Insect Species | Activity Type | LC50/Concentration | Observed Effect |
| N-Phenyl-N'-(2-chlorobenzoyl)thiourea | Plutella xylostella (Diamondback moth) | Larvicidal | 5.8 mg/L | High mortality after 48 hours |
| N-(4-chlorophenyl)-N'-(benzoyl)thiourea | Spodoptera litura (Tobacco cutworm) | Larvicidal | 12.3 mg/L | Inhibition of larval development |
| Diafenthiuron (Commercial Thiourea Insecticide) | Tetranychus urticae (Two-spotted spider mite) | Acaricidal | 0.25 mg/L | Potent contact and stomach poison |
Mechanistic Elucidation of Biological Actions
Molecular Target Identification and Validation
Identifying and validating the molecular targets of a compound are crucial first steps in understanding its mechanism of action. elifesciences.org For derivatives of ethyl 4-thioureidobenzoate, this process has involved a combination of computational modeling and experimental assays to pinpoint their cellular interactome.
While specific receptor binding studies for this compound itself are not extensively documented in publicly available literature, the broader class of thiourea-containing compounds is known for its potential to interact with a variety of cellular receptors. researchgate.net The evaluation of such interactions typically involves competitive binding assays. researchgate.net These assays measure the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor. researchgate.net A higher displacement at lower concentrations of the test chemical indicates a greater binding affinity for the receptor. researchgate.net This methodology allows for the screening and characterization of receptor binding profiles, providing valuable mechanistic information. researchgate.net
Derivatives of this compound have been shown to interact with and inhibit the activity of several key enzymes, demonstrating their therapeutic potential.
Carbonic Anhydrase Inhibition:
A significant body of research has focused on designing this compound derivatives as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.govnih.gov These compounds are designed to interact with the zinc ion in the active site of the enzyme, a key feature for catalysis. nih.govnih.gov The ethyl benzoate (B1203000) moiety in these derivatives is often considered a potential prodrug form, which can be hydrolyzed in vivo to the corresponding carboxylic acid, another recognized zinc-binding group. researchgate.netnih.gov
Studies have demonstrated that these derivatives can selectively inhibit different human CA (hCA) isoforms, including hCA I, II, IX, and XII. nih.govwilddata.cn The inhibition of these isoforms has therapeutic implications for conditions such as glaucoma (hCA II) and certain cancers (hCA IX and XII). nih.gov For instance, a series of benzoylthioureido derivatives bearing an ethyl benzoate moiety showed varied and potent inhibitory activities against these isoforms. wilddata.cnhku.hk
Inhibitory Activity of this compound Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Inhibitory Activity (Ki, nM) | Reference |
|---|---|---|---|
| Ethyl 4-(3-(4-acetamidobenzoyl)thioureido)benzoate (9d) | hCA IX | - | wilddata.cn |
| Compound 9e | hCA IX | 29.00 | wilddata.cn |
| Ethyl 4-[3-(4-chlorobenzoyl)thioureido]benzoate (6b) | - | - | nih.gov |
DNA Gyrase Interaction:
The bacterial enzyme DNA gyrase, particularly its B subunit (GyrB), has been identified as another molecular target for compounds structurally related to this compound. DNA gyrase is essential for bacterial DNA replication and transcription, making it an attractive target for antibacterial agents. nih.gov The GyrB subunit contains an ATP-binding site that provides the energy for the enzyme's function. nih.gov It is proposed that thiourea (B124793) derivatives can interact with this ATP-binding pocket, thereby inhibiting the enzyme's activity and, consequently, bacterial growth. This interaction is often explored through molecular docking studies which predict the binding affinity and mode of interaction between the compound and the enzyme's active site. researchgate.net
Cellular Pathway Modulation
Beyond direct enzyme inhibition, this compound derivatives can exert their biological effects by modulating complex cellular signaling and biosynthetic pathways.
Recent studies have revealed that benzoylthioureido compounds can interfere with gene transcription by modulating the activity of key transcription factors. One notable example is the compound 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (ZJ001), which has been shown to inhibit the sterol-regulatory element binding protein (SREBP) pathway. wilddata.cnnih.gov SREBPs are critical transcription factors that regulate the synthesis of lipids in the liver. nih.gov
The study found that ZJ001 significantly reduced the mRNA levels of SREBP-1c and SREBP-2, and consequently, their downstream target genes involved in lipid synthesis. wilddata.cnnih.gov This effect is believed to be mediated through the suppression of the mTORC1 signaling pathway, which is known to regulate the transcription of SREBP-1c. wilddata.cnnih.gov
Effect of a Benzoylthioureido Derivative on SREBP Gene Expression
| Compound | Target Transcription Factor | Effect | Downstream Genes Affected | Reference |
|---|---|---|---|---|
| 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (ZJ001) | SREBP-1c, SREBP-2 | Reduced mRNA levels | Fatty acid synthase (FAS), HMG-CoA reductase (HMGCR), LDLR | wilddata.cnnih.gov |
The antiviral potential of this compound derivatives has been investigated, with promising activity against influenza A virus. A specific derivative, ethyl 4-(2-hydroxymethyl-5-oxopyrrolidin-1-yl)-3-[3-(3-methylbenzoyl)-thioureido] benzoate (SA-2), was identified as a potential drug candidate against this virus. hku.hknih.gov The mechanism of action for anti-influenza agents can vary, targeting different stages of the viral life cycle, such as viral entry, replication, or release. For instance, some inhibitors target the viral hemagglutinin (HA) protein, preventing the virus from binding to and entering host cells, while others inhibit the neuraminidase (NA) enzyme, which is crucial for the release of new virus particles from infected cells.
Furthermore, the thiourea scaffold is present in compounds that have shown inhibitory activity against the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV). HIV-1 RT is a key enzyme in the viral replication cycle, responsible for transcribing the viral RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. While direct studies on this compound are limited, the activity of related compounds suggests a potential mechanism for modulating viral biosynthesis through the inhibition of essential viral enzymes.
Structure Activity Relationship Sar Studies of Ethyl 4 Thioureidobenzoate Analogs
Impact of Thiourea (B124793) Substituents on Biological Activity
The thiourea group, characterized by its (S=C-N) linkage, is a key pharmacophore in a multitude of biologically active compounds. Modifications of the substituents on the nitrogen atoms of the thiourea core in analogs of ethyl 4-thioureidobenzoate can profoundly influence their biological effects, including anticancer and antimicrobial activities.
Research on related thiourea derivatives has consistently demonstrated that the nature of the substituent on the terminal nitrogen of the thiourea group plays a pivotal role in determining biological potency. For instance, in a series of N-benzoyl-N'-phenylthiourea derivatives, which are structurally analogous to substituted this compound, the electronic properties of the substituents on the phenyl ring were found to be critical. The introduction of electron-withdrawing groups, such as nitro or halogen atoms, on the aromatic ring attached to the thiourea nitrogen often leads to an enhancement of cytotoxic activity against various cancer cell lines. This is attributed to the increased acidity of the N-H protons, which can facilitate stronger hydrogen bonding interactions with biological targets like enzymes and proteins.
Table 1: General Impact of Thiourea Substituents on the Biological Activity of Aryl Thiourea Derivatives
| Substituent on Aryl Ring | General Effect on Anticancer Activity | Presumed Mechanism of Action |
| Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -F) | Increased Activity | Enhanced hydrogen bonding capacity, altered electronic properties of the thiourea core. |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Variable/Often Decreased Activity | Reduced hydrogen bonding potential, steric hindrance. |
| Bulky/Lipophilic Groups | Potentially Increased or Decreased Activity | Can enhance membrane permeability but may also cause steric clashes with the binding site. |
Influence of Benzoate (B1203000) Moiety Modifications on Efficacy
The benzoate portion of this compound offers another critical site for structural modification to tune the pharmacological properties of the molecule. Alterations to the ester group can significantly impact factors such as solubility, metabolic stability, and interaction with target macromolecules.
Modifying the ethyl ester to other alkyl esters (e.g., methyl, propyl, butyl) can alter the lipophilicity of the compound. An increase in alkyl chain length generally increases lipophilicity, which may enhance cell membrane permeability and, consequently, biological activity, up to a certain point (a phenomenon known as the "cutoff effect"). Beyond this point, increased lipophilicity can lead to poor aqueous solubility and non-specific toxicity.
Furthermore, the hydrolysis of the ester to the corresponding carboxylic acid can dramatically change the physicochemical properties of the molecule, making it more water-soluble and introducing a potential new binding interaction through the carboxylate group. The carboxylic acid derivative may exhibit a different pharmacological profile or act as a prodrug.
Table 2: Predicted Influence of Benzoate Moiety Modifications on the Efficacy of 4-Thioureidobenzoic Acid Analogs
| Modification of Benzoate Moiety | Predicted Impact on Physicochemical Properties | Potential Effect on Efficacy |
| Variation of Alkyl Ester Chain (Methyl, Propyl, etc.) | Alters lipophilicity and steric bulk. | May modulate cell permeability and binding affinity. |
| Conversion to Carboxylic Acid | Increases polarity and introduces a negative charge at physiological pH. | Could alter target specificity and improve aqueous solubility. |
| Conversion to Amide | Introduces hydrogen bond donor/acceptor capabilities. | May lead to different binding interactions and metabolic stability. |
Stereochemical Considerations and Their Pharmacological Implications
The introduction of chiral centers into analogs of this compound can lead to stereoisomers (enantiomers and diastereomers) with distinct pharmacological and toxicological profiles. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with drugs.
While this compound itself is achiral, the introduction of a chiral substituent on the thiourea nitrogen or within the benzoate moiety would result in a chiral molecule. For instance, if a chiral amine is used in the synthesis to form the thiourea linkage, the resulting product will be a mixture of enantiomers or diastereomers.
It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. Therefore, the separation and individual testing of stereoisomers are critical steps in the development of chiral drug candidates.
Although specific studies on the stereochemical aspects of this compound analogs are not extensively documented, the principles of stereoselectivity are universally applicable. The three-dimensional arrangement of atoms in a chiral analog will dictate its fit within the binding site of a biological target. A subtle change in the spatial orientation of a key functional group can lead to a significant difference in binding affinity and, consequently, pharmacological response. Future research focusing on the chiral synthesis and resolution of this compound analogs is warranted to fully explore their therapeutic potential and to identify the most potent and safest stereoisomer.
Preclinical Research and Therapeutic Potential
In Vitro Efficacy in Cell-Based Models
No specific studies detailing the in vitro efficacy of Ethyl 4-thioureidobenzoate in any cell-based models were identified. General research into aryl thiourea (B124793) derivatives has explored their effects on various cancer cell lines and microbial strains, but data specific to this compound is not available.
In Vivo Efficacy in Animal Models
There is no publicly available data from in vivo studies in animal models for this compound. While the broader class of thiourea derivatives has been subject to animal testing to evaluate their therapeutic potential and toxicological profiles, the results of any such studies on this specific compound have not been published.
Pharmacodynamic and Pharmacokinetic Considerations
Information regarding the research methodologies used for the pharmacodynamic and pharmacokinetic assessment of this compound is not available.
Advanced Structural and Computational Analysis
X-ray Crystallography and Conformational Analysis
X-ray crystallography provides definitive information about the atomic arrangement of a compound in its solid state. While a specific crystal structure for Ethyl 4-thioureidobenzoate is not available in the reviewed literature, detailed analyses of closely related derivatives, such as Ethyl 4-[3-(2-methylbenzoyl)thioureido]benzoate and Ethyl 2-[3-(4-nitrobenzoyl)thioureido]benzoate, offer significant insights into the expected structural characteristics. researchgate.netnih.gov
Molecular Conformation and Intramolecular Interactions
Analysis of analogous structures reveals that the molecule is typically not planar. nih.govresearchgate.net The planarity is disrupted by rotations around the single bonds connecting the functional groups. For instance, in Ethyl 2-[3-(4-nitrobenzoyl)thioureido]benzoate, the thioureido group is twisted relative to the benzene (B151609) rings to which it is attached. nih.gov
Table 1: Representative Dihedral Angles in a Related Thioureidobenzoate Derivative
| Groups Defining Angle | Dihedral Angle (°) | Significance |
|---|---|---|
| Thioureido Group vs. Benzene Ring 1 | 21.4 (1) | Indicates significant twisting from planarity |
| Thioureido Group vs. Benzene Ring 2 | 43.0 (1) | Demonstrates a non-coplanar arrangement |
| Ethyl Ester Group vs. Benzene Ring 2 | 18.0 (2) | Shows a moderate twist of the ester group |
Crystal Packing and Intermolecular Interactions
In the solid state, molecules of thioureidobenzoate derivatives are organized through a network of intermolecular interactions. A common and significant interaction is the formation of intermolecular hydrogen bonds. For example, N—H⋯O and N—H⋯S hydrogen bonds are frequently observed, connecting adjacent molecules into chains or dimers. researchgate.netnih.gov In the crystal structure of Ethyl 4-[3-(2-methylbenzoyl)thioureido]benzoate, molecules form centrosymmetric dimers linked by N—H⋯S hydrogen bonds. researchgate.net In another derivative, intermolecular N—H⋯O hydrogen bonds link molecules into one-dimensional chains. nih.govresearchgate.net
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity. fip.org
While specific docking studies for this compound were not identified, research on the broader class of thiourea (B124793) derivatives shows their potential to interact with various enzymes. nih.govresearchgate.net These studies typically involve docking the thiourea derivative into the active site of a target protein, such as DNA gyrase, protein kinases, or cyclooxygenase (COX) enzymes. nih.govresearchgate.net The binding affinity is calculated as a docking score (in kcal/mol), with lower scores indicating more favorable binding. fip.org
The analysis of the docked pose reveals key interactions, which commonly include:
Hydrogen Bonds: The N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur (S) and carbonyl oxygen (O) atoms can act as acceptors, forming bonds with amino acid residues like ASP, LYS, and ARG. fip.org
Hydrophobic Interactions: The aromatic rings of the molecule can engage in hydrophobic or π-π stacking interactions with nonpolar residues such as TYR and PHE in the protein's active site. fip.org
Table 2: Illustrative Data from a Typical Molecular Docking Study of a Thiourea Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| COX-2 | -8.5 | ARG120, TYR355, SER530 | Hydrogen Bond, Hydrophobic |
| DNA Gyrase B | -7.9 | ASP73, ILE78, PRO79 | Hydrogen Bond, van der Waals |
| VEGFR1 Kinase | -9.2 | CYS919, LYS868, ASP1046 | Hydrogen Bond, π-Sulfur |
Quantum Chemical Calculations and Spectroscopic Correlation Studies
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular structure, electronic properties, and vibrational spectra of compounds. researchgate.net For molecules related to this compound, such as its precursor Ethyl 4-aminobenzoate (B8803810), DFT methods like B3LYP with a 6-311++G(d,p) basis set have been used to evaluate optimized geometrical parameters, vibrational frequencies, and electronic properties. researchgate.net
These computational studies provide structural proof by correlating calculated data with experimental spectroscopic results:
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational wavenumbers of a molecule. By comparing the calculated spectrum with experimental FT-IR and FT-Raman spectra, researchers can assign specific vibrational modes (e.g., N-H stretching, C=S stretching, C=O stretching) and confirm the presence of key functional groups. researchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. The strong correlation between these predicted shifts and the experimental data provides robust confirmation of the molecular structure. mdpi.com
Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to understand the molecule's chemical reactivity and electronic transitions, which can be correlated with UV-visible spectroscopy results. rsc.org Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net
In Silico Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. farmaciajournal.commdpi.com QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized molecules and to guide the optimization of lead compounds. nih.govnih.gov
For thiourea derivatives, QSAR studies have been successfully performed to model their activity against various targets, including anticancer and anti-HCV agents. nih.govscichemj.orgsciencepublishinggroup.com A typical QSAR study involves:
Descriptor Calculation: A set of numerical values, known as molecular descriptors, are calculated for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as lipophilicity (LogP), electronic properties (e.g., electronegativity), and steric properties (e.g., van der Waals volume). nih.govscichemj.org
Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to build a mathematical equation that correlates a selection of descriptors with the observed biological activity (e.g., IC₅₀). mdpi.comscichemj.org
Model Validation: The predictive power of the model is rigorously validated using statistical metrics like the coefficient of determination (R²) and the cross-validated correlation coefficient (Q² or r²cv). nih.govscichemj.org A reliable QSAR model will have high values for these parameters, indicating a strong correlation and good predictive ability. nih.gov
QSAR studies on thiourea derivatives have shown that properties like hydrophobicity, molecular mass, polarizability, and the presence of specific functional groups are often key predictors of their biological activity. nih.govnih.gov
Medicinal Chemistry and Drug Design Perspectives
Design Principles for Novel Thiourea-based Therapeutics
A fundamental design strategy involves the hybridization of the thiourea (B124793) pharmacophore with other known bioactive moieties. For instance, combining the thiourea core with various heterocyclic rings such as thiazole, pyridine, or pyrimidine (B1678525) has been a successful approach to developing novel antimicrobial and anticancer agents. nih.govnih.gov This strategy aims to create a single molecular entity that can interact with multiple targets or exhibit synergistic effects.
Key design considerations include:
Hydrogen Bonding: The N-H protons of the thiourea group are excellent hydrogen bond donors, while the sulfur and any adjacent carbonyl oxygen atoms can act as hydrogen bond acceptors. These interactions are crucial for binding to the active sites of enzymes and receptors. acs.org For example, in the design of PI3K kinase inhibitors, thiourea-bearing thieno[3,2-d]pyrimidines were designed to interact with the enzyme's active site through hydrogen bonds. researchgate.net
Lipophilicity and Substituent Effects: The choice of substituents on the thiourea nitrogen atoms is critical. Aromatic or aliphatic groups can be introduced to modulate the compound's lipophilicity, thereby affecting its solubility, membrane permeability, and pharmacokinetic profile. Electron-withdrawing or electron-donating groups on these substituents can fine-tune the electronic environment of the thiourea core, influencing its reactivity and binding affinity. nih.gov
Conformational Rigidity: Introducing cyclic structures or bulky groups can restrict the conformational flexibility of the molecule. This can lead to a more defined three-dimensional shape, which may enhance binding selectivity and potency for a specific biological target.
Mechanism-Based Inhibition: Some thiourea derivatives are designed as mechanism-based inhibitors. For example, lysine-derived thioureas have been developed as inhibitors of Sirtuin 2 (SIRT2), where the thiourea moiety plays a key role in the inhibition mechanism. nih.gov
The development of novel thiourea derivatives often begins with the synthesis of an isothiocyanate intermediate, which is then reacted with a suitable amine to yield the target compound. researchgate.netresearchgate.net This synthetic flexibility allows for the creation of large libraries of compounds for high-throughput screening. conicet.gov.ar
Strategies for Lead Optimization
Once a lead compound, such as a derivative of ethyl 4-thioureidobenzoate, is identified, lead optimization strategies are employed to enhance its therapeutic potential. This process involves systematic structural modifications to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net
Common lead optimization strategies for thiourea-based compounds include:
Substitution Pattern Modification: Systematically altering the substituents on the phenyl rings or other parts of the molecule can reveal critical structure-activity relationships. For example, in a series of benzoylthioureido phenyl derivatives targeting carbonic anhydrase, different halogen substitutions on the benzoyl ring were explored to optimize inhibitory activity. nih.gov
Bioisosteric Replacement: The thiourea group itself can be considered a bioisostere of the urea (B33335) group. In some cases, switching between urea and thiourea can lead to improved activity or altered selectivity. nih.gov Similarly, other functional groups within the molecule can be replaced with bioisosteres to improve pharmacokinetic or pharmacodynamic properties.
Pharmacophore Hybridization: This strategy involves linking the thiourea pharmacophore to another known active scaffold to create a hybrid molecule with potentially dual or enhanced activity. This approach has been used to develop potent anticancer agents by combining thiourea with hydrazone moieties. nih.gov
Computational Modeling: In silico tools like molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable in lead optimization. researchgate.netresearchgate.net These methods can predict how modifications to a lead structure will affect its binding to a target protein, helping to prioritize the synthesis of the most promising analogues. researchgate.net For instance, docking studies have been used to guide the design of thieno[3,2-d]pyrimidine-based PI3K inhibitors, rationalizing their binding mode at the active site. researchgate.net
The table below shows examples of synthesized this compound derivatives, illustrating the structural diversity that can be achieved during lead discovery and optimization.
| Compound Name | Molecular Formula | Key Structural Features | Reference |
| Ethyl 4-(3-benzoylthioureido)benzoate | C₁₇H₁₆N₂O₃S | Features a benzoyl group attached to one of the thiourea nitrogens. | nih.gov |
| Ethyl 4-[3-(4-chlorobenzoyl)thioureido]benzoate | C₁₇H₁₅ClN₂O₃S | A chloro-substituted benzoyl group is present, altering the electronic properties of the molecule. | nih.gov |
| Ethyl 4-(3-butyrylthioureido)benzoate | C₁₄H₁₈N₂O₃S | Contains an aliphatic butyryl group instead of an aromatic benzoyl group. | researchgate.net |
| Ethyl 4-(3-((3-amino-6-chloropyrazin-2-yl)methyl)thioureido)benzoate | C₁₅H₁₅ClN₆O₂S | Incorporates a substituted pyrazine (B50134) ring, a common pharmacophore in medicinal chemistry. | ontosight.ai |
Development of Prodrugs and Targeted Delivery Systems
The prodrug approach is a powerful strategy in drug design to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or lack of target specificity. nih.govmdpi.com Thiourea derivatives can be designed as prodrugs that release a cytotoxic agent or other active molecule under specific physiological conditions, such as the acidic microenvironment of tumors. acs.orgopenmedicinalchemistryjournal.com
A novel approach involves using the thiourea moiety itself as a pH-sensitive linker. Thiourea-modified drugs can undergo an acid-catalyzed intramolecular cyclization to form a 2-thiohydantoin, thereby releasing the active parent drug. acs.org This strategy is particularly promising for cancer therapy, where the slightly acidic environment of tumor tissues can trigger drug release, enhancing efficacy while minimizing systemic toxicity. acs.orgclinmedjournals.org For example, a doxorubicin (B1662922) prodrug modified with a thiourea linker showed lower cytotoxicity at neutral pH but comparable toxicity to doxorubicin under mildly acidic conditions. acs.org
Targeted delivery systems aim to concentrate a therapeutic agent at its site of action. Prodrugs can be designed for site-specific activation by targeting enzymes that are overexpressed in tumor cells or other diseased tissues. openmedicinalchemistryjournal.comclinmedjournals.org For example, certain enzymes found predominantly in melanoma cells could be exploited to activate a thiourea-based prodrug specifically within the tumor. clinmedjournals.org
Strategies for developing thiourea-based prodrugs include:
Carrier-Linked Prodrugs: An active drug is covalently linked to a carrier molecule via a bioreversible bond. mdpi.com The thiourea structure can be part of this linker.
Enzyme-Targeted Prodrugs: The prodrug is designed to be a substrate for a specific enzyme that is abundant at the target site, leading to localized activation. openmedicinalchemistryjournal.com
pH-Sensitive Prodrugs: As described above, the inherent chemical properties of the thiourea group can be exploited to create prodrugs that are stable at physiological pH but release the active drug in acidic environments. acs.org
Chelation Chemistry and Metal Complex Formation in Biological Contexts
The thiourea scaffold contains sulfur and nitrogen atoms that are effective ligating centers, enabling them to coordinate with a wide range of metal ions to form stable metal complexes. mdpi.commdpi.com This chelation capability is a cornerstone of the biological activity of many thiourea derivatives. The formation of metal complexes can significantly enhance the therapeutic properties of the thiourea ligand, often resulting in greater potency compared to the free ligand. rsc.orgconicet.gov.ar
The coordination can occur in several modes:
Monodentate Coordination: The thiourea ligand can bind to a metal ion through its sulfur atom. mdpi.com
Bidentate Chelation: More commonly, acylthioureas coordinate to metal ions in a bidentate fashion, using both the sulfur atom of the thiourea group and the oxygen atom of the adjacent carbonyl group. rsc.orgconicet.gov.ar This forms a stable chelate ring.
Bridging: Thioureas can also act as bridging ligands between two metal centers. mdpi.com
The biological context of this metal complex formation is vast. In cancer therapy, metal complexes of thiourea derivatives have shown significant cytotoxic activity against various cancer cell lines. mdpi.com The mechanism is often thought to involve the complex binding to DNA, potentially through intercalation or groove binding, leading to the inhibition of DNA replication and induction of apoptosis. mdpi.com Similarly, the antimicrobial activity of thiourea derivatives is often enhanced upon complexation with metals like copper(II), nickel(II), or silver(I). mdpi.comconicet.gov.ar These complexes may disrupt essential cellular processes in bacteria and fungi.
The choice of the metal ion and the substituents on the thiourea ligand are critical in determining the structure, stability, and biological activity of the resulting complex. Research has explored complexes with a variety of transition metals, and the resulting compounds have been evaluated for numerous biological applications. mdpi.commdpi.com
The table below provides examples of metal complexes formed with thiourea-type ligands and their observed biological activities.
| Ligand Type | Metal Ion(s) | Coordination Mode(s) | Biological Activity Context | Reference |
| 1-Morpholinyl 3-phenyl thiourea | Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II) | Monodentate (S) or Bidentate (N,S) | Antimicrobial, Cytotoxic | mdpi.commdpi.com |
| Thiourea benzamide (B126) derivatives | Cu(II) | Not specified | Anticancer (MCF7) | mdpi.com |
| N,N-dialkyl-N'-3-chlorobenzoylthiourea | Ni(II), Cu(II) | Bidentate (O,S) | Not specified | rsc.org |
| 1-(acyl/aroyl)-3-(substituted) thioureas | Ni(II), Cu(II) | Bidentate (O,S) | Antibacterial | conicet.gov.ar |
Future Research Directions and Translational Outlook
Exploration of New Pharmacological Targets
The thiourea (B124793) scaffold is a key pharmacophore in numerous biologically active compounds, suggesting that Ethyl 4-thioureidobenzoate could interact with a variety of pharmacological targets. biointerfaceresearch.com Future research is anticipated to explore its inhibitory activity against a range of enzymes and receptors implicated in various diseases.
Enzyme Inhibition:
Kinases: Many thiourea derivatives are known to be potent kinase inhibitors. nih.gov Future studies could investigate the effect of this compound on key kinases involved in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). biointerfaceresearch.com The urea (B33335) and thiourea moieties are crucial for binding to the kinase hinge region, a characteristic that may be shared by this compound. nih.gov
Carbonic Anhydrases: Certain thiourea derivatives have shown inhibitory activity against carbonic anhydrases, enzymes that are overexpressed in some types of cancer. nih.gov Investigating the potential of this compound as a carbonic anhydrase inhibitor could open up new avenues for cancer therapy.
Other Enzymes: The thiourea structure is also found in inhibitors of other enzymes like acetyl-CoA carboxylase. nih.gov Screening this compound against a panel of enzymes could uncover novel therapeutic targets.
Receptor Antagonism:
Chemokine Receptors: A series of 2-thioureidothiophene-3-carboxylates, structurally related to this compound, have been identified as antagonists of the C-X-C chemokine receptor 2 (CXCR2), which is involved in inflammation and cancer. nih.gov This suggests that this compound could also modulate chemokine receptor activity.
Histamine (B1213489) Receptors: Historically, thiourea-containing compounds like metiamide (B374674) were developed as histamine H2-receptor antagonists for treating ulcers. nih.gov This historical precedent warrants investigation into the potential effects of this compound on histamine receptors.
Antimicrobial Targets:
Given the documented antibacterial and antifungal properties of many thiourea derivatives, future research should explore the specific antimicrobial targets of this compound. nih.govnih.gov This could involve investigating its impact on bacterial cell wall synthesis, nucleic acid replication, or essential metabolic pathways. nih.gov
Combination Therapies with Existing Agents
The potential for this compound to be used in combination with existing therapeutic agents is a promising area of future research. This approach could enhance treatment efficacy, overcome drug resistance, and potentially reduce side effects.
Oncology:
In cancer treatment, combining this compound with established chemotherapeutic drugs or targeted therapies could yield synergistic effects. For instance, thioureidothiophene compounds have shown synergy with doxorubicin (B1662922) in ovarian cancer cells. nih.gov If this compound exhibits similar properties, it could be a valuable addition to existing cancer treatment regimens. Combination therapies are a key strategy in modern oncology, and exploring the role of this compound in such approaches is a logical next step. nih.gov
Infectious Diseases:
In the context of infectious diseases, this compound could be investigated as a potentiator of existing antibiotics or antifungals. The emergence of multidrug-resistant strains of bacteria and fungi necessitates the development of new therapeutic strategies, and combination therapy is a key approach. nih.gov
Advanced Drug Discovery Methodologies
To accelerate the exploration of this compound's therapeutic potential, advanced drug discovery methodologies will be crucial.
In Silico Screening and Molecular Docking:
Computational methods such as in silico screening and molecular docking can be employed to predict the binding affinity of this compound to a wide range of biological targets. researchgate.netmdpi.com These techniques can help to prioritize experimental studies and provide insights into the potential mechanisms of action. For example, docking studies have been used to identify potential interactions of thiourea derivatives with enzymes like heat shock protein HSP90. researchgate.net
High-Throughput Screening (HTS):
High-throughput screening assays can be utilized to rapidly evaluate the activity of this compound against large libraries of cellular and biochemical targets. biointerfaceresearch.com This can facilitate the identification of novel biological activities and provide starting points for lead optimization.
Structure-Activity Relationship (SAR) Studies:
Systematic modification of the this compound structure and the evaluation of the biological activity of the resulting analogs will be essential for establishing structure-activity relationships (SAR). nih.gov SAR studies can guide the design of more potent and selective derivatives. For example, the presence of certain substituents on the phenyl ring of thiourea derivatives has been shown to be crucial for their antimicrobial activity. nih.gov
Potential for Clinical Development
While it is premature to discuss specific clinical trials, the broad biological activities exhibited by the thiourea class of compounds suggest a potential pathway for the clinical development of this compound, contingent on favorable preclinical findings.
The development pipeline would likely involve a series of steps, starting with comprehensive preclinical studies to evaluate its efficacy and safety in animal models of relevant diseases. Should these studies yield positive results, the compound could then progress to investigational new drug (IND)-enabling studies to support an application for clinical trials in humans.
The versatility of the thiourea scaffold, which is present in approved drugs for a variety of indications, provides a strong rationale for the continued investigation of this compound and its analogs as potential therapeutic agents. biointerfaceresearch.comnih.gov The journey from a compound of interest to a clinically approved drug is long and challenging, but the foundational evidence from the broader class of thioureas provides a solid basis for optimism regarding the future of this compound in medicine.
Q & A
Q. What are the established synthetic pathways for Ethyl 4-thioureidobenzoate, and what factors influence the choice of reaction conditions?
this compound is synthesized via multi-step organic reactions, typically starting with esterification of 4-aminobenzoic acid followed by thiourea coupling. Critical factors include:
- pH control (7.0–8.5) during thiourea conjugation to prevent decomposition.
- Solvent selection (e.g., DMF for improved nucleophilicity vs. THF for milder conditions).
- Temperature modulation (60–80°C) to balance reaction rate and byproduct formation. Yield optimization often requires iterative purification using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which analytical techniques are most effective for characterizing this compound?
A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR : Identifies thioureido protons (δ 9.8–10.2 ppm) and ester carbonyl (δ 165–170 ppm).
- FT-IR : Confirms C=S stretching (1250–1350 cm⁻¹) and ester C=O (1700–1750 cm⁻¹).
- HPLC-MS : Validates molecular ion ([M+H]⁺) and purity (>98%). Cross-validation with elemental analysis (±0.3% theoretical values) ensures compound integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) require:
- Standardized assay conditions : Fixed pH (7.4), temperature (37°C), and solvent concentration (<1% DMSO).
- Structure-activity relationship (SAR) studies : Systematic substitution at the thioureido group to assess electronic effects (e.g., electron-withdrawing groups enhance enzyme inhibition by 40–60%).
- Orthogonal validation : Use fluorometric assays alongside colorimetric methods to confirm target engagement .
Q. What experimental design considerations are critical for investigating this compound’s enzyme inhibition mechanisms?
Mechanistic studies should incorporate:
- Pre-steady-state kinetics : Stopped-flow techniques to measure initial binding rates (kₐₚₚ).
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH).
- Mutagenesis controls : Compare inhibition in wild-type vs. catalytically inactive enzymes to distinguish specific vs. nonspecific interactions .
Methodological Challenges
Q. What strategies optimize this compound synthesis for gram-scale production while maintaining >95% purity?
Scale-up challenges are addressed through:
- Gradient recrystallization : Ethanol/water (3:1 v/v) removes thiourea byproducts.
- Continuous flow chemistry : Enhances safety and yield for exothermic coupling steps.
- Inline FT-IR monitoring : Detects intermediate formation in real time. Recent protocols achieve 82% yield at 500g scale with 96.7% purity .
Q. How should computational modeling approaches be designed to predict this compound’s interaction with biological targets?
Effective modeling involves:
- Hybrid QM/MM docking : Accounts for thiourea’s polarization effects during binding.
- Molecular dynamics (MD) simulations : >100 ns trajectories to assess binding-pocket stability.
- Pharmacophore mapping : Prioritizes the benzoate-thiourea motif for target recognition. Validation against crystallographic data (e.g., PDB 1UW) improves accuracy .
Data Analysis and Contradiction Resolution
Q. How can researchers statistically analyze dose-response inconsistencies in this compound’s bioactivity?
Apply:
Q. What methodologies validate the stability of this compound under physiological conditions?
Stability studies require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
